molecular formula C12H16FN B1459604 N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine CAS No. 1592901-49-9

N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine

Cat. No. B1459604
CAS RN: 1592901-49-9
M. Wt: 193.26 g/mol
InChI Key: CEHGTXABUTWEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine, also known as FMe-CB1, is a research compound that originates from the cannabinoid family. It has a molecular weight of 193.26 g/mol .


Molecular Structure Analysis

The InChI code for N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine is 1S/C12H16FN/c1-9-7-11(13)6-5-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3 . This provides a detailed description of the molecule’s structure.

It should be stored at a temperature between 28°C .

Scientific Research Applications

Synthesis and Characterization of Research Chemicals

Research chemicals like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) have been synthesized and characterized, highlighting the importance of correct identification and the potential mislabeling of such compounds. This research underscores the intricate process of synthesis and analytical characterization involving chromatographic, spectroscopic, and mass spectrometric platforms, which are crucial for the identification of novel compounds (McLaughlin et al., 2016).

In Vitro Metabolism Studies

The in vitro metabolism of synthetic cannabinoids like 3,5-AB-CHMFUPPYCA has been investigated, revealing the qualitative similarity in metabolic patterns between isomers and identifying potential targets for urine analysis. This type of research demonstrates the methodologies for studying the metabolism of novel compounds, which could be relevant for understanding the biotransformation of N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine (Franz et al., 2017).

Novel Syntheses and Potential Antitumor Properties

Research into fluorinated compounds, such as the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles, explores their potent cytotoxicity in vitro against certain cancer cell lines. This indicates the potential of fluorinated compounds in developing antitumor agents, suggesting an area of research that could be relevant for N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine (Hutchinson et al., 2001).

Analytical Characterization of Novel Compounds

Analytical characterization of novel compounds, including N,N-diallyltryptamine (DALT) and its derivatives, provides a framework for understanding the structural and chemical properties of new psychoactive substances. This research involves extensive analytical characterization techniques that are essential for the identification and study of new compounds (Brandt et al., 2017).

properties

IUPAC Name

N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9-5-6-11(13)7-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHGTXABUTWEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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